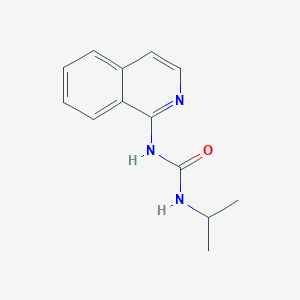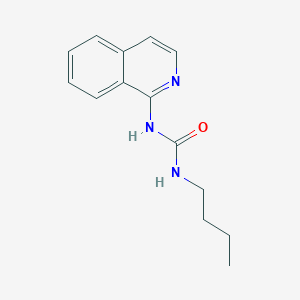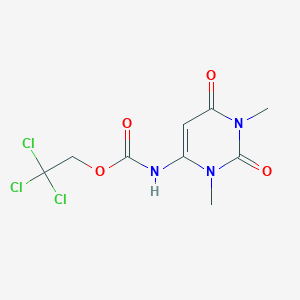![molecular formula C14H10F3NO3 B501053 4-{[5-(三氟甲基)-2-吡啶基]氧基}苯甲酸甲酯 CAS No. 400074-56-8](/img/structure/B501053.png)
4-{[5-(三氟甲基)-2-吡啶基]氧基}苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate” is a chemical compound with the CAS Number 400074-56-8 . It has a molecular formula of C14H10F3NO3 and a molecular weight of 297.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxylate group attached to a pyridinyl group via an oxygen atom . The pyridinyl group is further substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 359.7±42.0 °C . The melting point and flash point are not available .科学研究应用
制药行业
三氟甲基吡啶,包括“4-{[5-(三氟甲基)-2-吡啶基]氧基}苯甲酸甲酯”,是活性药物成分的关键结构单元 . 它们被用于合成几种经FDA批准的药物 . 例如,生产抗癌药物塞来昔布的机制涉及使用含三氟甲基的化合物 .
农用化学品行业
三氟甲基吡啶在农用化学品行业中得到广泛应用。 它们被用于保护作物免受害虫侵害 . 氟草烟丁酯是第一个进入农用化学品市场的TFMP衍生物,从那时起,20多种含有TFMP的农用化学品已经获得了ISO通用名称 .
兽医学
几种TFMP衍生物也用于兽医行业。 两种含有TFMP部分的兽医产品已获得市场批准 .
功能材料
氟原子独特的物理化学性质和吡啶部分的独特特性使TFMP衍生物在功能材料的开发中很有用 .
有机合成
三氟甲基是氟化化合物在有机合成中的一个重要亚基 . 氟化有机化学品的发展正成为一个越来越重要的研究课题 .
生物学研究
作用机制
The mechanism of action of 4-MTPB is not yet fully understood. However, it is believed that the trifluoromethyl group of 4-MTPB binds to the active site of certain enzymes, thus inhibiting their activity. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can be studied using 4-MTPB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTPB have been studied in a variety of experiments. It has been shown to have an inhibitory effect on certain enzymes, leading to changes in biochemical and physiological processes. For example, 4-MTPB has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to changes in drug metabolism. In addition, 4-MTPB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, leading to changes in protein synthesis.
实验室实验的优点和局限性
The use of 4-MTPB in laboratory experiments has several advantages. First, it is relatively inexpensive and easily available. Second, it is a relatively safe and non-toxic compound. Third, it can be used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology.
On the other hand, there are some limitations to the use of 4-MTPB in laboratory experiments. First, its mechanism of action is not yet fully understood. Second, it may not be suitable for use in some experiments due to its relatively low solubility in water. Third, it may not be suitable for use in some experiments due to its relatively low reactivity.
未来方向
There are a number of potential future directions for the use of 4-MTPB in scientific research. First, further research could be done to better understand the mechanism of action of 4-MTPB. Second, further research could be done to determine the optimal conditions for the use of 4-MTPB in laboratory experiments. Third, further research could be done to investigate the potential applications of 4-MTPB in drug development and drug delivery. Fourth, further research could be done to investigate the potential applications of 4-MTPB in biotechnology. Fifth, further research could be done to investigate the potential applications of 4-MTPB in chemical synthesis. Sixth, further research could be done to investigate the potential applications of 4-MTPB in the study of biochemical and physiological processes. Finally, further research could be done to investigate the potential applications of 4-MTPB in the study of disease processes.
合成方法
4-MTPB can be synthesized in a two-step process. The first step involves the reaction of trifluoromethanesulfonic anhydride with 4-methoxybenzaldehyde to form 4-methoxy-2-(trifluoromethyl)benzaldehyde. This is followed by the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with pyridine hydrochloride to form 4-MTPB.
属性
IUPAC Name |
methyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-5-11(6-3-9)21-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUYNIQCOBVULZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

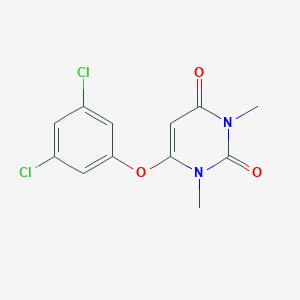

![Methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]benzoate](/img/structure/B500977.png)
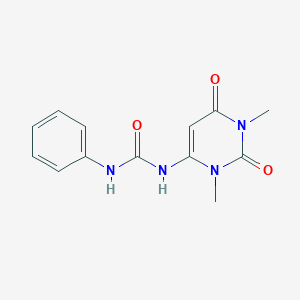

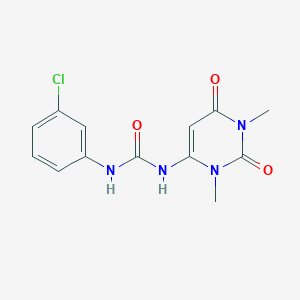
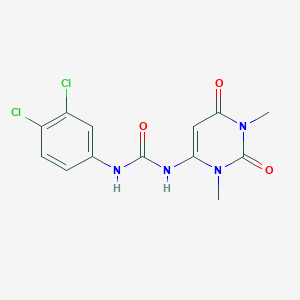
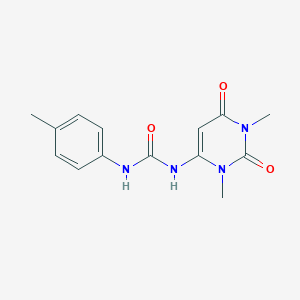
![Methyl 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]-5-methylbenzoate](/img/structure/B500987.png)


